
GGTI-2418
Übersicht
Beschreibung
PTX-100 ist ein First-in-Class-Wirkstoff, der für seine Fähigkeit bekannt ist, das Enzym Geranylgeranyltransferase-1 (GGT-1) zu hemmen. Diese Hemmung stört den onkogenen Ras-Signalweg, indem sie die Aktivierung der Rho-, Rac- und Ral-Schaltkreise in Krebszellen verhindert, was zu Apoptose (Zelltod) führt. PTX-100 befindet sich derzeit in der klinischen Entwicklung und hat vielversprechende Ergebnisse bei der Behandlung verschiedener Krebsarten gezeigt, insbesondere T-Zell-Lymphome .
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
The synthesis of this compound typically involves multiple steps that require precise control over reaction conditions to achieve high yields and purity. The synthetic pathways often include:
- Formation of the Piperazine Ring : This step may involve cyclization reactions between appropriate precursors.
- Benzyl Group Attachment : The introduction of the benzyl group can be achieved through nucleophilic substitution or coupling reactions.
- Imidazole Integration : The imidazole moiety is incorporated via methods such as alkylation or condensation reactions.
Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy are employed to confirm the structure and purity of the synthesized compound.
Antitumor Properties
Research indicates that compounds with similar structural motifs often exhibit significant pharmacological effects, particularly in oncology. The presence of the imidazole ring is noteworthy as it is associated with enzyme inhibition and receptor binding. Studies have shown that this compound can inhibit specific enzymes or receptors involved in cancer progression, making it a candidate for further pharmacological evaluation in anticancer therapies.
Neurological Applications
Beyond oncology, this compound's piperazine structure suggests potential applications in neurology. Piperazine derivatives have been studied for their effects on neurotransmitter systems, potentially offering therapeutic avenues for conditions such as anxiety and depression.
Comparative Analysis with Related Compounds
To better understand the unique properties of (2S)-2-[[(2S)-2-benzyl-4-[(5-methyl-1H-imidazol-4-yl)methyl]-3-oxopiperazine-1-carbonyl]amino]-4-methylpentanoic acid, a comparison with structurally similar compounds can provide insights into its relative efficacy and biological activity.
Compound Name | Structure Features | Biological Activity |
---|---|---|
Benzylpiperazine | Simple piperazine structure | Psychoactive effects |
Piperazinone derivatives | Contains ketone functionality | Anti-cancer properties |
Leucine derivatives | Amino acid backbone | Nutritional and metabolic roles |
This table highlights how the complex structure of (2S)-2-[[(2S)-2-benzyl-4-[(5-methyl-1H-imidazol-4-yl)methyl]-3-oxopiperazine-1-carbonyl]amino]-4-methylpentanoic acid may confer enhanced biological activity compared to simpler analogs.
In Vitro Studies
Recent studies have demonstrated the compound's effectiveness against various human tumor cell lines. For instance, it exhibited a mean growth inhibition rate of approximately 12.53% across tested cancer cell lines when evaluated under National Cancer Institute protocols .
Drug-Like Properties Assessment
Using computational tools like SwissADME, researchers have assessed the drug-like properties of this compound, confirming its favorable pharmacokinetic profile which includes:
- Adequate solubility
- Membrane permeability
- Low toxicity predictions
These attributes suggest that it could be developed into a viable therapeutic agent .
Wirkmechanismus
Pharmacokinetics
In terms of pharmacokinetics, GGTI-2418 has a mean terminal half-life of 1.1 hours . Its oral bioavailability is low in mice . After intravenous administration, the highest concentrations of this compound were found in the liver, kidney, and lung, while the lowest concentrations were found in the brain and fat . This compound also appears to undergo biliary excretion .
Result of Action
The action of this compound results in the downregulation of several pivotal oncogenic and tumor survival pathways . This leads to the induction of apoptosis and the inhibition of tumor growth . In clinical trials, this compound has shown some evidence of disease stability .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of resistance-promoting cells in the tumor microenvironment can affect the compound’s action . Additionally, the compound’s rapid elimination from the body may limit its efficacy
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von PTX-100 umfasst mehrere Schritte, beginnend mit der Herstellung von Schlüsselzwischenprodukten. Der Prozess umfasst typischerweise:
Bildung der Kernstruktur: Die Kernstruktur von PTX-100 wird durch eine Reihe von Kondensations- und Cyclisierungsreaktionen synthetisiert.
Funktionsgruppenmodifikationen: Verschiedene funktionelle Gruppen werden durch Substitutionsreaktionen, oft unter Verwendung von Reagenzien wie Halogeniden und Organometallverbindungen, in die Kernstruktur eingeführt.
Reinigung: Das Endprodukt wird mit Techniken wie Umkristallisation und Chromatographie gereinigt, um eine hohe Reinheit und Ausbeute zu gewährleisten.
Industrielle Produktionsverfahren
Die industrielle Produktion von PTX-100 folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess ist auf Effizienz und Wirtschaftlichkeit optimiert und beinhaltet oft automatisierte Systeme für die Überwachung und Steuerung von Reaktionen. Wichtige Aspekte sind:
Skalierbarkeit: Sicherstellen, dass der Syntheseweg ohne signifikanten Verlust an Ausbeute oder Reinheit skaliert werden kann.
Sicherheit: Umsetzung von Sicherheitsmaßnahmen zum Umgang mit potenziell gefährlichen Reagenzien und Bedingungen.
Umweltauswirkungen: Minimierung von Abfall und Verwendung umweltfreundlicher Lösungsmittel und Reagenzien, wo immer möglich.
Analyse Chemischer Reaktionen
Arten von Reaktionen
PTX-100 durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: PTX-100 kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können verwendet werden, um bestimmte funktionelle Gruppen innerhalb der Verbindung zu modifizieren.
Substitution: Substitutionsreaktionen sind üblich bei der Synthese und Modifikation von PTX-100, oft unter Beteiligung von Halogeniden und Nukleophilen.
Häufige Reagenzien und Bedingungen
Oxidationsmittel: Kaliumpermanganat, Wasserstoffperoxid.
Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.
Substitutionsreagenzien: Alkylhalogenide, Organometallreagenzien.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von PTX-100, die jeweils möglicherweise unterschiedliche biologische Aktivitäten und Eigenschaften aufweisen.
Vergleich Mit ähnlichen Verbindungen
PTX-100 ist einzigartig in seiner spezifischen Hemmung von GGT-1. Ähnliche Verbindungen umfassen:
Farnesyltransferase-Inhibitoren: Diese Verbindungen hemmen ein verwandtes Enzym, die Farnesyltransferase, zielen aber nicht auf GGT-1 ab.
Rho-Kinase-Inhibitoren: Diese Verbindungen hemmen Rho-Kinase, einen nachgeschalteten Effektor im Ras-Signalweg, hemmen aber nicht direkt GGT-1.
Die Einzigartigkeit von PTX-100 liegt in seiner Fähigkeit, gezielt GGT-1 zu binden, was es zu einem wertvollen Werkzeug in der Krebsforschung und -therapie macht .
Biologische Aktivität
The compound (2S)-2-[[(2S)-2-benzyl-4-[(5-methyl-1H-imidazol-4-yl)methyl]-3-oxopiperazine-1-carbonyl]amino]-4-methylpentanoic acid , also referred to as GGTI-2418, is a novel organic molecule with significant potential in medicinal chemistry. This compound exhibits a complex structure that includes a piperazine ring and an imidazole moiety, which are crucial for its biological activity. This article delves into the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.
This compound functions primarily as a competitive inhibitor of geranylgeranyl transferase I (GGTase I) . This enzyme is responsible for attaching geranylgeranyl pyrophosphate to proteins, a modification essential for the functionality of various proteins involved in cancer cell proliferation and survival, particularly those within the RAS family. By inhibiting GGTase I, this compound disrupts the geranylgeranylation of RAS proteins, leading to their dysfunction and subsequent apoptosis in cancer cells .
Biological Activity and Pharmacological Profiles
The biological activity of this compound has been evaluated through various studies highlighting its potential in cancer therapy. Key findings include:
- Inhibition of Cancer Cell Growth : this compound has shown efficacy in inducing apoptosis in cancer cell lines by disrupting RAS signaling pathways. This effect was observed in both in vitro and in vivo models, demonstrating its potential as an anticancer agent.
- Structure-Activity Relationship (SAR) : The presence of the imidazole ring is particularly significant as it is associated with interactions in biological systems, influencing enzyme inhibition and receptor binding. Computational methods have been employed to predict the pharmacological effects based on structural motifs similar to those found in this compound .
- Comparative Biological Activity : A comparison with other compounds sharing structural features reveals that this compound may possess unique pharmacological profiles due to its specific combination of functional groups. For instance:
Compound Name | Structural Features | Biological Activity |
---|---|---|
Lisinopril | Piperazine ring | Antihypertensive |
Ciprofloxacin | Fluoroquinolone | Antibiotic |
Imatinib | Imidazole ring | Anticancer |
This table illustrates how this compound's unique structure may enhance selectivity towards particular biological targets compared to other compounds.
Case Studies and Research Findings
Several studies have explored the therapeutic applications of this compound:
- Cancer Models : In preclinical models, this compound demonstrated a significant reduction in tumor growth rates when administered to mice with xenograft tumors derived from human cancer cells. The compound effectively inhibited tumor progression by targeting RAS signaling pathways .
- Metabolic Pathways : Although the specific metabolic pathways of this compound remain to be fully elucidated, initial studies suggest it undergoes typical small molecule metabolic processes involving hydrolysis and enzymatic reactions. Understanding these pathways is crucial for optimizing its pharmacokinetic properties.
- Potential for Combination Therapies : Research indicates that combining this compound with other therapeutic agents may enhance its efficacy against resistant cancer types, particularly those driven by RAS mutations. This combination approach is currently under investigation in several clinical trials .
Eigenschaften
IUPAC Name |
(2S)-2-[[(2S)-2-benzyl-4-[(5-methyl-1H-imidazol-4-yl)methyl]-3-oxopiperazine-1-carbonyl]amino]-4-methylpentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N5O4/c1-15(2)11-18(22(30)31)26-23(32)28-10-9-27(13-19-16(3)24-14-25-19)21(29)20(28)12-17-7-5-4-6-8-17/h4-8,14-15,18,20H,9-13H2,1-3H3,(H,24,25)(H,26,32)(H,30,31)/t18-,20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COLCNDRDBCLVOC-ICSRJNTNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN1)CN2CCN(C(C2=O)CC3=CC=CC=C3)C(=O)NC(CC(C)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N=CN1)CN2CCN([C@H](C2=O)CC3=CC=CC=C3)C(=O)N[C@@H](CC(C)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N5O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80198212 | |
Record name | GGTI-2418 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80198212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
441.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
501010-06-6 | |
Record name | GGTI-2418 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0501010066 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | GGTI-2418 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80198212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | GGTI-2418 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M67G28K74K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.